molecular formula C22H24N2O5 B271248 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271248
M. Wt: 396.4 g/mol
InChI Key: BSDSPHYGCJOSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It is also believed to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its unique properties, which make it an ideal candidate for various research studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to explore its cytotoxic effects on cancer cells and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, this compound is a chemical compound that has several potential applications in scientific research. Its unique properties make it an ideal candidate for various research studies, and further research is needed to fully understand its potential applications in different fields.

Synthesis Methods

The synthesis method of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves several steps. The first step is the reaction between 2,3-dimethylaniline and ethyl 2-bromoacetate, which results in the formation of 2-(2,3-dimethylanilino)ethyl 2-bromoacetate. This compound is then reacted with 4-methoxyphenyl magnesium bromide to obtain 2-(2,3-dimethylanilino)-2-(4-methoxyphenyl)ethyl 2-bromoacetate. The final step involves the reaction between this compound and pyrrolidine-2,5-dione to obtain this compound.

Scientific Research Applications

2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several potential applications in scientific research. This compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. It has also been studied for its potential use in cancer treatment, as it has shown cytotoxic effects on cancer cells in vitro.

properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H24N2O5/c1-14-5-4-6-19(15(14)2)23-20(25)13-29-22(27)16-11-21(26)24(12-16)17-7-9-18(28-3)10-8-17/h4-10,16H,11-13H2,1-3H3,(H,23,25)

InChI Key

BSDSPHYGCJOSSR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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